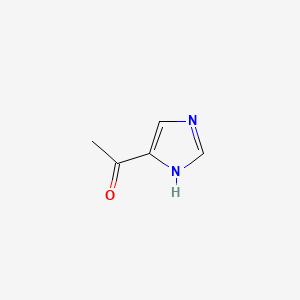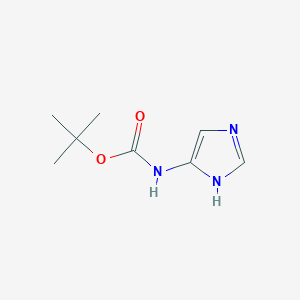
4-Acetylimidazole
概要
説明
4-Acetylimidazole is a chemical compound with the linear formula C5H6N2O . It is used in the synthesis of annulated imidazole derivatives .
Synthesis Analysis
Imidazole compounds, including 4-Acetylimidazole, have been synthesized and characterized for their unique optical properties . A modular and efficient synthesis of highly twisted N-acyl imidazoles has been reported .Molecular Structure Analysis
The molecular structure of 4-Acetylimidazole consists of a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds . The molecular formula is C5H6N2O .Chemical Reactions Analysis
N-acyl imidazoles, including 4-Acetylimidazole, have been used in various chemical reactions due to their unique electrophilic properties .Physical And Chemical Properties Analysis
4-Acetylimidazole has a molecular weight of 110.11 g/mol. It has one hydrogen bond donor count and two hydrogen bond acceptor counts. Its exact mass and monoisotopic mass are 110.048012819 g/mol .科学的研究の応用
Peptide Synthesis
4-Acetylimidazole is used in the chemical synthesis of peptides, including His-containing dipeptides and tripeptides, through methods that allow for moderate to good yields .
Protein Labeling
This compound facilitates chemical labeling of native proteins of interest (POIs), which is crucial for studying protein functions and interactions .
RNA Analysis
Researchers utilize N-acyl imidazole derivatives like 4-Acetylimidazole for structural analysis and functional manipulation of RNAs, contributing to our understanding of RNA biology .
Biomass Processing
In biomass and polysaccharide processing, 4-Acetylimidazole acts as an acetylating agent, particularly studied in the acetylation of cellulose using ionic liquids .
Regioselective Acetylation
The compound is reported to achieve high regioselectivity and good yields in the acetylation of primary hydroxyl groups as well as amino groups when synthesizing acetylated bioactive compounds in water .
作用機序
Target of Action
4-Acetylimidazole is a unique electrophile that exhibits moderate reactivity . It is known to play crucial roles in the activation process of some proteins and enzymes . The primary targets of 4-Acetylimidazole are proteins and enzymes, where it acts as an acetylating agent .
Mode of Action
The mode of action of 4-Acetylimidazole involves the transfer of an acetyl group to the amino and/or hydroxyl groups of corresponding substrates . This acetylation process is crucial for the activation of certain proteins and enzymes . For instance, it is proposed that the histidine at position 1106 attacks an internal thioester to form an acylimidazole intermediate for the activation of human complement component C4B .
Biochemical Pathways
The biochemical pathways affected by 4-Acetylimidazole are primarily related to protein and enzyme activation . The acetylation process modifies the proteins and enzymes, enabling them to perform their functions more effectively.
Pharmacokinetics
It is known that 4-acetylimidazole exhibits high solubility in aqueous media , which could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
The result of 4-Acetylimidazole’s action is the activation of certain proteins and enzymes, which is achieved through the process of acetylation . This modification allows these proteins and enzymes to carry out their functions more effectively. For example, the activation of human complement component C4B is facilitated by the formation of an acylimidazole intermediate .
Action Environment
The action of 4-Acetylimidazole is influenced by various environmental factors. Its high solubility in aqueous media suggests that it can function effectively in biological environments.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(1H-imidazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4(8)5-2-6-3-7-5/h2-3H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFOJIVMBHBZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340547 | |
| Record name | 4-Acetylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylimidazole | |
CAS RN |
61985-25-9 | |
| Record name | 4-Acetylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-imidazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different ways to synthesize 4-acetylimidazole?
A1: One method involves the isomerization of 1-acetylimidazole under flash-vacuum pyrolysis. This technique, studied using mass and ion kinetic energy spectrometry, leads to the formation of both 2- and 4-acetylimidazole. [] Another approach utilizes 2-bromoacetoacetaldehyde in a novel synthesis of 2-substituted-4-acetylimidazoles. [] These methods highlight the versatility in synthesizing this compound, offering potential for further derivatization and exploration of its properties.
Q2: Has 4-acetylimidazole shown any promise in biological applications?
A2: Research suggests that 4-acetylimidazole analogs, specifically those derived from 2-nitro-4(5)-acetyl-5(4)-methylimidazole, could be potential radiosensitizers. [] Studies on Chinese hamster cells (V-79) showed that a 3-methoxy-2-propanol derivative of 2-nitro-4-acetylimidazole demonstrated superior radiosensitizing activity compared to misonidazole in vitro. [] This finding opens avenues for exploring its use in cancer treatment, enhancing the efficacy of radiotherapy on hypoxic tumor cells.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![{[4-(Difluoromethoxy)benzoyl]amino}acetic acid](/img/structure/B1332329.png)
![3-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1332330.png)

